molecular formula C10H24Cl2N2O B13535238 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-oldihydrochloride

3,3-Dimethyl-1-(piperazin-1-yl)butan-2-oldihydrochloride

Cat. No.: B13535238
M. Wt: 259.21 g/mol
InChI Key: NMBRTKCUVREUHC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(piperazin-1-yl)butan-2-oldihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2O. It is a derivative of piperazine and is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-oldihydrochloride typically involves the reaction of 3,3-dimethylbutan-2-one with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its dihydrochloride salt form through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(piperazin-1-yl)butan-2-oldihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

3,3-Dimethyl-1-(piperazin-1-yl)butan-2-oldihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-oldihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-1-(piperazin-1-yl)butan-1-one dihydrochloride
  • 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one
  • 3-(piperazin-1-yl)propan-2-ol

Uniqueness

3,3-Dimethyl-1-(piperazin-1-yl)butan-2-oldihydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research.

Properties

Molecular Formula

C10H24Cl2N2O

Molecular Weight

259.21 g/mol

IUPAC Name

3,3-dimethyl-1-piperazin-1-ylbutan-2-ol;dihydrochloride

InChI

InChI=1S/C10H22N2O.2ClH/c1-10(2,3)9(13)8-12-6-4-11-5-7-12;;/h9,11,13H,4-8H2,1-3H3;2*1H

InChI Key

NMBRTKCUVREUHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CN1CCNCC1)O.Cl.Cl

Origin of Product

United States

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